molecular formula C13H21NO B12218053 [1-(4-Methoxyphenyl)propyl](propyl)amine

[1-(4-Methoxyphenyl)propyl](propyl)amine

Cat. No.: B12218053
M. Wt: 207.31 g/mol
InChI Key: XSDUMKFPNYJHIK-UHFFFAOYSA-N
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Description

Overview of Amines in Advanced Organic Synthesis Research

Amines are organic compounds characterized by the presence of a nitrogen atom, and they are fundamental building blocks in a vast array of chemical transformations. ijrpr.com Their utility in advanced organic synthesis is extensive, serving as key reactants, intermediates, and catalysts. ijrpr.comnumberanalytics.comnumberanalytics.com Amines are crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products due to their inherent nucleophilicity and basicity. ijrpr.com

Modern synthetic methodologies have greatly evolved, moving beyond classical routes like reductive amination and nucleophilic substitution to include more sophisticated techniques. ijrpr.com Transition metal-catalyzed reactions and C-H functionalization have emerged as powerful tools for constructing complex amine-containing molecules with high efficiency and precision. ijrpr.com Furthermore, the development of organocatalysis, where amines themselves can act as catalysts for reactions like aldol (B89426) additions, has opened new avenues for asymmetric synthesis. numberanalytics.com Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are also being increasingly utilized for the stereoselective synthesis of chiral amines from various precursors. acs.org The role of amines extends to the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. numberanalytics.com

The Contextual Importance of the 1-(4-Methoxyphenyl)propyl Motif in Amine Chemistry

The 1-(4-methoxyphenyl)propyl structural motif is a significant feature in a variety of chemical entities, often imparting specific electronic and steric properties to the molecule. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring and adjacent functional groups. This motif is found in various compounds studied for their potential biological activities.

For instance, derivatives containing the 4-methoxyphenyl (B3050149) group are explored in the synthesis of compounds with potential anti-proliferative activities. nih.gov The synthesis of various Schiff bases and other intermediates often incorporates the 4-methoxyphenyl moiety as a key structural component. researchgate.netmdpi.com Furthermore, the related compound 1-(4-methoxyphenyl)ethylamine is a valuable chiral resolving agent and a building block in the asymmetric synthesis of pharmaceuticals. google.com The presence of the 4-methoxyphenyl group can be a critical factor in the biological and chemical properties of the final compound.

Research Gaps and Future Directions in the Synthesis and Reactivity of 1-(4-Methoxyphenyl)propylamine

The specific compound 1-(4-Methoxyphenyl)propylamine, also known as N-propyl-1-(4-methoxyphenyl)propan-1-amine, is a secondary amine featuring both the 1-(4-methoxyphenyl)propyl group and an N-propyl substituent. While extensive literature exists on related substituted propylamines and the 4-methoxyphenyl motif, detailed research focusing solely on the synthesis and reactivity of this particular compound is not widely published in peer-reviewed journals.

A plausible synthetic route to this compound would involve the reductive amination of 4-methoxypropiophenone with propylamine (B44156). This reaction would form an imine intermediate, which is then reduced to the final secondary amine. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could achieve this transformation.

Table 1: Potential Synthetic Precursors

Precursor Name Molecular Formula Role in Synthesis
4-Methoxypropiophenone C10H12O2 Carbonyl component

The reactivity of 1-(4-Methoxyphenyl)propylamine would be characteristic of a secondary amine. The nitrogen lone pair makes it nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions typical for secondary amines. The presence of the benzylic proton (the hydrogen on the carbon bearing the nitrogen and the phenyl ring) could allow for oxidation reactions.

Research Gaps and Future Directions:

Detailed Synthetic Optimization: There is a lack of published, optimized, and high-yield synthetic protocols specifically for 1-(4-Methoxyphenyl)propylamine. Future research could focus on developing and characterizing efficient synthetic methods.

Chiral Synthesis: The carbon atom attached to the nitrogen, the phenyl ring, and the ethyl group is a stereocenter. Research into the asymmetric synthesis of the (R) and (S) enantiomers of this amine is a significant gap. Developing stereoselective methods would be a valuable contribution, as the biological activity of chiral amines is often enantiomer-dependent.

Reactivity and Application Studies: A thorough investigation of the compound's reactivity in various organic transformations is needed. Exploring its potential as a ligand for metal catalysts, an organocatalyst, or as an intermediate in the synthesis of more complex molecules could unveil new applications.

Physicochemical Characterization: Comprehensive data on its spectroscopic (NMR, IR, MS) and physical properties are not readily available in the public domain. A full characterization would be essential for future research and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-propylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-10-14-13(5-2)11-6-8-12(15-3)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3

InChI Key

XSDUMKFPNYJHIK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C1=CC=C(C=C1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Propylamine and Analogues

Stereoselective Synthesis Approaches for Chiral Amine Centers

The creation of a stereogenic center at the amine-bearing carbon is a key challenge in the synthesis of chiral amines. Two powerful and widely adopted strategies to achieve this are asymmetric catalytic hydrogenation and biocatalytic transformations.

Asymmetric Catalytic Hydrogenation of Imines and Prochiral Ketones

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds. wikipedia.org This approach typically involves the reduction of a prochiral ketone, such as derivatives of 1-(4-methoxyphenyl)propan-1-one, or a corresponding imine using molecular hydrogen in the presence of a chiral catalyst. wikipedia.orgyoutube.com

Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and iridium (Ir), are extensively used for the asymmetric hydrogenation of ketones and imines. wiley-vch.dersc.orgrsc.org Ruthenium complexes, in particular, have demonstrated high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. nih.gov For instance, chiral η6-arene-N-tosylethylenediamine-ruthenium(II) complexes have been successfully used to catalyze the asymmetric hydrogenation of acetophenone, a structural analogue of 1-(4-methoxyphenyl)propan-1-one, yielding the corresponding chiral alcohol with high enantiomeric excess (ee). nih.govcapes.gov.br The mechanism often involves a metal-ligand bifunctional interaction where the reduction occurs in the outer coordination sphere of an 18-electron ruthenium hydride species. youtube.comnih.govcapes.gov.br

Similarly, rhodium-catalyzed asymmetric hydrogenation has proven to be a valuable tool for preparing chiral drug precursors. rsc.org Iridium catalysts have also been developed that show high efficiency, with turnover numbers reaching up to 4.5 million in the hydrogenation of aryl ketones. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

Catalyst System Substrate Product Enantiomeric Excess (ee) Yield Reference
[Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] Acetophenone (S)-1-Phenylethanol 96% 100% nih.govcapes.gov.br
RuCl₂[(S)-tolbinap][(S,S)-dpen]/t-C₄H₉OK Acetophenone Chiral 1-phenylethanol High High nih.gov
Ir-SpiroPAP Aryl ketones Chiral aryl alcohols up to >99% High nih.gov
Rh-ImiFerroPhos β-substituted α,β-unsaturated phosphonates Chiral β-substituted alkylphosphonates up to 92% Good dicp.ac.cn

This table presents data for analogous aromatic ketones and related substrates to illustrate the capabilities of the described catalytic systems.

The key to high enantioselectivity in transition metal-catalyzed hydrogenation lies in the use of chiral ligands. wikipedia.org These ligands create a chiral environment around the metal center, which directs the hydrogen addition to one face of the prochiral substrate. Among the vast array of chiral ligands developed, C₂-symmetric diphosphines have been particularly successful. wikipedia.org

One such prominent ligand is DTBM-SEGPHOS, a member of the SEGPHOS family of ligands which are based on a bis(1,3-benzodioxole) backbone. nih.gov The steric bulk and electron-donating properties of the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups in DTBM-SEGPHOS are crucial for its high catalytic activity and enantioselectivity. pitt.edu Copper complexes of DTBM-SEGPHOS have been effectively used in the asymmetric hydrosilylation of various aryl ketones, which is a related reduction method. nih.gov Other important chiral ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, which are widely used in asymmetric synthesis. wikipedia.org P-stereogenic phosphine (B1218219) ligands, where the chirality resides on the phosphorus atom itself, have also emerged as highly effective in creating enantioselective catalysts. wiley-vch.de

Table 2: Selected Chiral Ligands for Asymmetric Hydrogenation

Ligand Abbreviation Key Structural Feature Typical Metal Reference
(5,5'-dichloro-6,6'-dimethoxybiphenyl-2,2'-diyl)bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine] DTBM-SEGPHOS Axially chiral biaryl phosphine Cu, Rh nih.govpitt.edu
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl BINAP Axially chiral biaryl phosphine Ru, Rh wikipedia.org
(1R,1'R,2S,2'S)-DuanPhos DuanPhos P-Chirogenic bisphospholane Rh wiley-vch.de
PHOX PHOX Phosphine-oxazoline Ir wikipedia.org

Biocatalytic Transformations utilizing Transaminases for Enantiopure Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.govtaylorfrancis.com Transaminases (TAs), in particular, are powerful enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.govrsc.org

The use of whole-cell biocatalysts, which contain the desired enzyme within a microbial host, is often advantageous as it can eliminate the need for costly enzyme purification and cofactor regeneration. researchgate.netresearchgate.net Studies on the synthesis of 1-phenylpropan-2-amine, an analogue of 1-(4-methoxyphenyl)propylamine, have demonstrated the effectiveness of this approach. Immobilized whole-cell biocatalysts expressing an (R)-transaminase have been used for the asymmetric synthesis of (R)-1-phenylpropan-2-amine from the corresponding prochiral ketone, achieving high conversion and excellent enantiomeric excess (>99% ee). nih.gov This highlights the potential for producing the desired (R)-enantiomer directly. nih.gov

Kinetic resolution is another powerful application of transaminases for obtaining enantiopure amines. rsc.org In this process, the enzyme selectively reacts with one enantiomer of a racemic amine mixture, allowing for the separation of the unreacted, enantiomerically enriched amine. nih.govrsc.org For example, when a racemic mixture of 1-phenylpropan-2-amine was subjected to a whole-cell biocatalyst containing an (R)-transaminase, the (R)-enantiomer was selectively consumed, leaving behind the (S)-enantiomer with high enantiomeric excess (>95% ee) at approximately 50% conversion. nih.gov This strategy provides a viable route to the (S)-enantiomer of the amine.

Table 3: Biocatalytic Synthesis of 1-Phenylpropan-2-amine Analogues using Transaminases

Biocatalyst Strategy Substrate Product Conversion Enantiomeric Excess (ee) Reference
Immobilized whole-cell (R)-transaminase Asymmetric Synthesis 1-Phenylpropan-2-one (R)-1-Phenylpropan-2-amine 88-89% >99% nih.gov
Immobilized whole-cell (R)-transaminase Kinetic Resolution Racemic 1-Phenylpropan-2-amine (S)-1-Phenylpropan-2-amine >48% >95% nih.gov

This table presents data for the analogous compound 1-phenylpropan-2-amine to illustrate the potential of biocatalytic methods.

Chiral Auxiliary-Mediated Syntheses (e.g., using (R)-α-methylphenethylamine)

The asymmetric synthesis of specific enantiomers of 1-(4-methoxyphenyl)propylamine, a key precursor, can be effectively achieved using chiral auxiliaries. This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, which is then removed to yield the enantiomerically enriched product. (R)-α-methylphenethylamine is a commonly employed chiral auxiliary for this purpose. google.comgoogle.com

The general strategy begins with the condensation of a prochiral ketone, such as 4-methoxyphenylacetone, with the chiral auxiliary (R)-α-methylphenethylamine. This reaction forms a chiral imine intermediate. The subsequent step involves the diastereoselective reduction of this imine, typically through catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C). google.com The stereocenter on the auxiliary directs the approach of the hydride, leading to the preferential formation of one diastereomer of the resulting secondary amine.

A critical advantage of this method is the ability to purify the diastereomeric intermediate. Diastereomers possess different physical properties, allowing for their separation by methods like crystallization or chromatography. nih.gov For instance, forming a salt with an acid like L-tartaric acid can facilitate the isolation of the desired diastereomer in high purity. google.com The final step is the removal of the chiral auxiliary group, often accomplished by hydrogenolysis using a palladium on carbon (Pd/C) catalyst, which cleaves the benzylic C-N bond, liberating the desired enantiomer of 1-(4-methoxyphenyl)propylamine. google.com While this process can be highly selective, it often requires multiple steps, including purification of diastereomers to remove the minor product. google.com

Resolution of Racemic Mixtures via Chiral Acids and Chromatographic Methods

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution is required to isolate the desired enantiomer. wikipedia.org This separation is crucial as different enantiomers of a compound can exhibit distinct biological activities. mdpi.com

Resolution via Chiral Acids

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org Racemic 1-(4-methoxyphenyl)propylamine can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. onyxipca.comlibretexts.org

The reaction between the racemic amine (a base) and the chiral acid results in the formation of two different diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Since these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. wikipedia.orglibretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution and can be isolated by filtration. wikipedia.org The resolving agent can then be neutralized and removed, yielding the enantiomerically pure amine. This process can be tedious and may require several recrystallization cycles to achieve high enantiomeric purity. libretexts.org The choice of both the chiral acid and the solvent system is critical for efficient separation. onyxipca.com

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comnih.gov For the resolution of racemic 1-(4-methoxyphenyl)propylamine or its derivatives, the mixture is passed through a column packed with a CSP.

These stationary phases are themselves chiral and interact differently with each enantiomer of the analyte. Common CSPs are based on derivatives of cellulose (B213188), amylose, or cyclodextrins. mdpi.comnih.gov The differential interaction, based on forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, causes one enantiomer to travel through the column more slowly than the other. nih.gov This results in different retention times, allowing for the separation and collection of the individual, enantiomerically pure fractions. Chiral HPLC is a highly effective method for both determining enantiomeric purity and for preparative-scale resolution. mdpi.com

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form carbon-nitrogen bonds. organic-chemistry.org This reaction can be used to synthesize the primary amine precursor, 1-(4-methoxyphenyl)propylamine, from a ketone and ammonia, or to carry out the final N-propylation step to yield the title compound, 1-(4-Methoxyphenyl)propylamine.

Mechanism and Scope of Reductive Amination with 4-Methoxyphenylpropanal and Propylamine (B44156) Precursors

The reductive amination process generally involves two key transformations in a single pot: the formation of an imine followed by its reduction. youtube.comyoutube.com When reacting an aldehyde, such as 4-methoxyphenylpropanal, with a primary amine like propylamine, the mechanism proceeds as follows:

Imine Formation: The nucleophilic nitrogen atom of propylamine attacks the electrophilic carbonyl carbon of 4-methoxyphenylpropanal. This initial addition forms an unstable hemiaminal (or carbinolamine) intermediate. youtube.com

Dehydration: Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form a protonated imine, also known as a Schiff base. youtube.comyoutube.com

Reduction: A reducing agent, added either concurrently or sequentially, reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond (C-N). youtube.com This final step yields the secondary amine, 1-(4-Methoxyphenyl)propylamine.

The key to a successful one-pot reductive amination is the choice of reducing agent. It must be selective enough to reduce the imine intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB) are frequently used for this purpose because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine intermediate. organic-chemistry.org Alternatively, the reaction can be performed in a stepwise manner where the imine is formed first, isolated, and then reduced in a separate step using a more powerful reducing agent like sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. organic-chemistry.orgredalyc.org

Catalyst Systems for Efficient Reductive Amination (e.g., heterogeneous and homogeneous catalysts)

The efficiency and selectivity of reductive amination, particularly when using catalytic hydrogenation (H2 gas) as the reduction method, depend heavily on the catalyst system. These can be broadly classified as heterogeneous or homogeneous.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This property makes them easy to remove from the reaction by simple filtration, facilitating product purification and catalyst recycling. nih.gov Common examples include metals supported on inert materials.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, existing in the same phase as the reactants. They can offer high activity and selectivity under mild conditions but often require more complex methods for separation from the final product. mdpi.com

Below is a table comparing various catalyst systems used in reductive aminations.

Catalyst TypeCatalyst ExamplesPhaseTypical ConditionsAdvantagesDisadvantages
Heterogeneous Raney NiSolidHigh H₂ pressure, elevated temp.Cost-effectiveRequires harsh conditions, potential for low selectivity. mdpi.com
Pt/C, Pd/C, Rh/CSolidH₂ gas (often high pressure)High activity, good for many substrates.Can be expensive, may require high pressure. mdpi.com
Ru/γ-Al₂O₃SolidH₂ gas (3 MPa), 80°CExcellent selectivity for primary amines from aldehydes and ammonia. mdpi.comActivity can be support-dependent.
Fe/(N)SiCSolidHigh H₂ pressure (6.5 MPa), 140°CUses earth-abundant metal, reusable. nih.govRequires high temperature and pressure.
Homogeneous Rh-based complexesLiquidHigh H₂ pressure (65 bar), 135°CHigh selectivity for aromatic primary amines. mdpi.comRequires harsh conditions, less effective for aliphatic amines.
Ir-based complexesLiquidMild conditionsHigh activity, suitable for sterically hindered substrates. kanto.co.jpCost of iridium, separation from product.

Multi-Component Reactions for Diverse Structural Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product that incorporates atoms from most or all of the starting materials. rug.nlorganic-chemistry.org This approach offers significant advantages in drug discovery and materials science by enabling the rapid synthesis of large libraries of structurally diverse molecules from simple building blocks. nih.gov

Integration of the 4-Methoxyphenylpropyl Moiety into MCR Architectures

The 1-(4-methoxyphenyl)propyl structural motif can be readily incorporated into complex molecular scaffolds using MCRs by employing a derivative containing this group as one of the starting components. The Ugi four-component reaction (U-4CR) is a prime example. nih.gov

The U-4CR involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govnih.gov To integrate the desired moiety, 1-(4-methoxyphenyl)propylamine can be used as the primary amine component.

For instance, a hypothetical Ugi reaction could be performed with the following components:

Amine: 1-(4-methoxyphenyl)propylamine

Aldehyde: Formaldehyde

Carboxylic Acid: Acetic Acid

Isocyanide: tert-Butyl isocyanide

In a one-pot reaction, these four components would combine to generate a single, more complex product: N-(1-(4-methoxyphenyl)propyl)-N-(tert-butylcarbamoyl)methyl)acetamide. This reaction constructs two new bonds and a new stereocenter (if a non-symmetrical aldehyde or ketone is used) in a single step, highlighting the efficiency of the MCR approach. By varying the other three components (the aldehyde, acid, and isocyanide), a vast library of diverse compounds, all containing the core 1-(4-methoxyphenyl)propyl structure, can be synthesized with minimal purification steps, accelerating the discovery of novel chemical entities. nih.gov

Novel Synthetic Pathways and Methodological Advancements

The quest for more efficient, selective, and environmentally benign methods for constructing C-N bonds has led to the exploration of innovative synthetic strategies. Photoredox catalysis and electrosynthesis have emerged as powerful tools, offering unique reactivity profiles under mild conditions.

Exploration of Photoredox and Electrosynthesis in Amine Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under gentle conditions, using light as a traceless reagent. rsc.org This approach has been successfully applied to the synthesis of amines through various strategies, including the functionalization of C-H bonds and cross-coupling reactions. google.comacs.org For instance, the α-alkylation of amines with alkyl bromides can be achieved through a photoredox-catalyzed radical-radical recombination pathway, offering a mild and atom-economical route to α-branched amines. jeeadv.ac.in While specific examples for the direct N-propylation of 1-(4-methoxyphenyl)propylamine are not extensively documented, the general principles of photocatalytic N-alkylation of pharmaceutically relevant amines with alcohols have been established using mixed heterogeneous photocatalysts at ambient temperatures. nih.gov

Electrosynthesis provides another sustainable avenue for amine synthesis, utilizing electrons as a clean reagent to drive chemical transformations. researchgate.net This method avoids the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste generation. nih.gov Electrochemical reductive amination, for example, allows for the direct coupling of aldehydes and amines in undivided cells at room temperature under metal-free conditions. researchgate.net This technique could be applied to the synthesis of 1-(4-Methoxyphenyl)propylamine by reacting 1-(4-methoxyphenyl)propylamine with propanal. Furthermore, electrochemical methods have been developed for the synthesis of hindered primary and secondary amines, which are often challenging to prepare using traditional methods. nih.govresearchgate.net The electrochemical oxidation of benzylamine (B48309) derivatives has also been explored, demonstrating the versatility of this approach in amine chemistry. nih.gov

Recent research has demonstrated the potential of combining nickel catalysis with photoredox systems for the late-stage arylation of trialkylamines, showcasing high selectivity for N-methyl C(sp³)–H bonds. acs.org While this specific example focuses on arylation, it highlights the potential for developing selective N-alkylation protocols for complex amines.

Green Chemistry Approaches to Amine Synthesis (e.g., solvent-free reactions, atom economy)

Green chemistry principles are increasingly guiding the development of new synthetic methods, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. unibe.ch Key metrics in green chemistry include atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. acs.org

Solvent-Free Reactions:

A significant advancement in green amine synthesis is the development of solvent-free N-alkylation reactions. The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a highly atom-economical method for the N-alkylation of amines with alcohols, producing only water as a byproduct. nih.govnih.govorganic-chemistry.org This process typically involves a metal catalyst, such as ruthenium or nickel, that facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.govnih.govrsc.orgrsc.org Several studies have reported the successful N-alkylation of anilines and other primary amines with a variety of alcohols under solvent-free conditions using ruthenium and nickel catalysts. acs.orgrsc.org For example, a pincer-nickel complex has been shown to be highly active for the solvent-free N-alkylation of amines with alcohols. acs.org

Atom Economy:

The concept of atom economy is central to designing sustainable synthetic routes. nih.gov Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all atoms of the reactants are incorporated into the product. mdpi.com In the context of amine synthesis, reductive amination is generally more atom-economical than methods like the Gabriel synthesis, which generate stoichiometric amounts of byproducts. guidechem.com The "borrowing hydrogen" strategy for N-alkylation of amines with alcohols is a prime example of an atom-economical process, as it avoids the use of alkyl halides and the subsequent generation of salt waste. acs.org The development of catalytic systems that enable these transformations with high efficiency and selectivity is a key focus of green chemistry research. rsc.org

Mechanistic Investigations of Chemical Reactions Involving the 1 4 Methoxyphenyl Propylamine Scaffold

Fundamental Reactivity of Secondary Alkyl-Aryl Amines

The reactivity of secondary alkyl-aryl amines is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. chemguide.co.uklibretexts.org These amines are generally considered good nucleophiles, capable of reacting with a variety of electrophiles. libretexts.orglibretexts.org

All amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. chemguide.co.uk This inherent nucleophilicity allows secondary amines like 1-(4-Methoxyphenyl)propylamine to react with electrophiles such as alkyl halides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-N bond. msu.eduyoutube.com

This alkylation of a secondary amine leads to the formation of a tertiary amine. chemguide.co.uk However, the reaction can be complex because the tertiary amine product is also a nucleophile and can compete with the starting secondary amine for the alkyl halide. msu.edu This can lead to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen is bonded to four alkyl groups. chemguide.co.uk To favor the formation of the tertiary amine, a strategic excess of the starting secondary amine can be employed. chemguide.co.uk A significant challenge in amine alkylation is preventing overalkylation, as the nucleophilicity of the nitrogen often increases with each alkylation step. nih.govacs.orgnih.gov The steric hindrance around the nitrogen atom and the choice of solvent are also critical factors that influence the rate and outcome of the reaction. researchgate.net

Table 1: General Scheme for Alkylation of 1-(4-Methoxyphenyl)propylamine

Reactant 1Reactant 2ProductReaction Type
1-(4-Methoxyphenyl)propylamineAlkyl Halide (R-X)Tertiary AmineNucleophilic Substitution
Quaternary Ammonium SaltNucleophilic Substitution

This table illustrates the potential products from the alkylation of the target secondary amine.

Secondary amines readily undergo acylation and sulfonylation at the nitrogen atom, providing stable amide and sulfonamide derivatives, respectively.

Acylation: The reaction of a secondary amine with an acyl chloride or an acid anhydride (B1165640) results in the formation of a tertiary amide. libretexts.orgbyjus.com This transformation is a nucleophilic addition-elimination reaction. medify.co The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. This process is typically rapid, and a base such as pyridine (B92270) is often added to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org Unlike alkylation, over-acylation is generally not a concern because the resulting amide's nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

Sulfonylation: In a similar fashion, secondary amines react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield N,N-disubstituted sulfonamides. libretexts.orgcbijournal.com This reaction is a cornerstone for installing the sulfonamide functional group, which is a key component in many pharmaceutical compounds. cbijournal.com The reaction is typically conducted in the presence of a base. cbijournal.com The nucleophilicity of the amine is a key factor, with secondary amines generally being less reactive than primary amines. rsc.org Efficient, environmentally friendly protocols, such as using microwave irradiation without a solvent or catalyst, have been developed for this transformation. rsc.org

Table 2: Acylation and Sulfonylation Reactions of the Amine Nitrogen

Starting MaterialReagentProductFunctional Group Formed
1-(4-Methoxyphenyl)propylamineAcyl Chloride (RCOCl)N-acyl-1-(4-Methoxyphenyl)propylamineTertiary Amide
1-(4-Methoxyphenyl)propylamineSulfonyl Chloride (RSO₂Cl)N-sulfonyl-1-(4-Methoxyphenyl)propylamineSulfonamide

This table shows the products of acylation and sulfonylation of the target secondary amine.

Oxidative Transformations of the Amine Moiety

The amine functional group is susceptible to oxidation, and the reaction outcome depends heavily on the oxidant and reaction conditions used.

The oxidation of secondary amines can lead to a variety of products. uomustansiriyah.edu.iq Common transformations include oxidative N-dealkylation, which proceeds through a carbinolamine intermediate, or oxidation to form hydroxylamines and subsequently nitrones. uomustansiriyah.edu.iq

Several reagents have been developed for the selective oxidation of secondary amines:

Imines: Reagents like iodosobenzene (B1197198) can oxidize secondary amines to imines, with hydrogen elimination typically occurring at the less substituted carbon atom. rsc.org This process can be catalyzed by metalloporphyrins (manganese or iron) with a terminal oxidant. rsc.org

N,N-disubstituted Hydroxylamines: Choline peroxydisulfate (B1198043) has been reported as an effective reagent for the selective oxidation of secondary amines to hydroxylamines, with the advantage of preventing overoxidation to nitrones. organic-chemistry.org This method is noted for its operational simplicity and environmentally friendly conditions. organic-chemistry.org

Skeletal Rearrangements: Stronger oxidizing agents, such as hypervalent iodine(III) reagents, can induce more complex transformations, including oxidative skeletal rearrangements via a 1,2-C-to-N migration. acs.org

Aerobic Oxidation: Bio-inspired systems using quinone-based catalysts can achieve the aerobic dehydrogenation of secondary amines, offering a green chemistry approach to oxidation. nih.gov

The characterization of these oxidation products relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the structural changes at the amine moiety.

Table 3: Potential Products from the Selective Oxidation of Secondary Amines

Oxidizing SystemPotential Product(s)
Iodosobenzene / Mn or Fe PorphyrinsImine
Choline PeroxydisulfateN,N-disubstituted Hydroxylamine
Ruthenium Catalysts / O₂Imine thieme-connect.com
PhI(OAc)₂ / CF₃CH₂OHProducts of skeletal rearrangement acs.org
Quinone / ZnI₂ / O₂Imine / Dehydrogenated products nih.gov

This table summarizes various methods for the selective oxidation of secondary amines and their corresponding products.

Derivatization Strategies for Functionalization and Advanced Material Precursors

The 1-(4-Methoxyphenyl)propylamine scaffold can be further functionalized to create precursors for advanced materials. Derivatization can occur at the amine nitrogen, as discussed previously, or at the aromatic ring. thermofisher.comresearchgate.netlibretexts.org

The 4-methoxyphenyl (B3050149) (anisole) ring within the scaffold is a prime target for functionalization via modern cross-coupling techniques. Palladium-catalyzed C-H activation has emerged as a powerful tool for directly forging new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized aromatic rings. rsc.orgresearchgate.net

For an electron-rich anisole (B1667542) derivative, the methoxy (B1213986) group is a strong ortho- and para-directing group in classical electrophilic aromatic substitution. However, specialized palladium catalytic systems have been developed to overcome this inherent reactivity and achieve arylation at the typically less reactive meta-position of the aromatic ring. rsc.orgresearchgate.net These systems often employ a combination of a palladium catalyst and a transient directing group or specialized ligand, such as norbornene, to control the site-selectivity of the C-H activation step. rsc.orgresearchgate.net

The general mechanism for these transformations can proceed through different catalytic cycles, such as a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. nih.gov In a typical ligand-directed C-H activation, the palladium catalyst coordinates to a directing group on the substrate, facilitating the cleavage of a nearby C-H bond to form a cyclopalladated intermediate. nih.gov This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active palladium catalyst. nih.gov Cationic palladium(II) catalysts have also been shown to be effective in promoting C-H activation/Suzuki-Miyaura couplings under mild, room-temperature conditions. nih.gov

Table 4: General Scheme for Palladium-Catalyzed C-H Arylation

SubstrateCoupling PartnerCatalyst SystemProduct
Anisole DerivativeAryl Boronic AcidPd(OAc)₂ / LigandBiaryl Compound
Anisole DerivativeAryl HalidePd Catalyst / LigandBiaryl Compound

This table illustrates a generalized scheme for the functionalization of the aromatic ring via palladium-catalyzed C-H activation.

Substitution Reactions at the Methoxyphenyl Group (e.g., demethylation, nitration)

The methoxyphenyl group in 1-(4-Methoxyphenyl)propylamine is susceptible to electrophilic aromatic substitution and ether cleavage reactions. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, electrophilic attack is expected to occur predominantly at the ortho position relative to the methoxy group.

Demethylation:

The cleavage of the methyl ether of the methoxyphenyl group, a demethylation reaction, can be achieved using various reagents. This reaction is of interest for modifying the phenolic character of the molecule. Common reagents for demethylation include strong protic acids like HBr and HI, or Lewis acids such as BBr₃. The reaction mechanism typically involves the protonation of the ether oxygen followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group via an SN2 pathway.

Nitration:

Nitration of the aromatic ring introduces a nitro (-NO₂) group, which can serve as a precursor for other functional groups, such as an amino group, through reduction. The nitration of anisole and its derivatives is a well-established electrophilic aromatic substitution. The reaction is typically carried out with a nitrating mixture, such as nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

For the 1-(4-methoxyphenyl)propylamine scaffold, the nitration is expected to occur at the position ortho to the activating methoxy group. However, the basic nitrogen of the secondary amine can be protonated under the acidic conditions of nitration, forming an ammonium salt. This would deactivate the ring towards electrophilic attack. Therefore, protection of the amine group may be necessary to achieve efficient nitration of the aromatic ring. The nitration of primary amines to form primary nitramines often requires a multi-step process involving activation of the amine. researchgate.net While this applies to the nitrogen atom itself, the influence of the protonated amine on the aromatic ring's reactivity is a critical consideration.

Detailed research findings on the direct nitration of 1-(4-Methoxyphenyl)propylamine are not available in the surveyed scientific literature.

Formation of Amides, Ureas, and Carbamates

The secondary amine functionality of 1-(4-Methoxyphenyl)propylamine serves as a nucleophile for the formation of a variety of derivatives, including amides, ureas, and carbamates. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities.

Amide Formation:

Amides are typically synthesized by the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism. Alternatively, coupling reagents can be used to facilitate the reaction between a carboxylic acid and an amine. A chemoenzymatic approach for amide bond formation has also been explored, utilizing an adenylating enzyme to activate the carboxylic acid. researchgate.net

Urea Formation:

Urea derivatives can be prepared by reacting the amine with an isocyanate. mdpi.com This reaction is generally a rapid and high-yielding addition reaction. Another common method involves the reaction of the amine with a carbamoyl (B1232498) chloride. More contemporary and safer methods utilize phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) to generate an isocyanate in situ, which then reacts with the amine. researchgate.netmdpi.comgoogle.com

Carbamate Formation:

Carbamates are typically synthesized by the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), which also serve as protecting groups for amines. The reaction is a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate or dicarbonate. google.com

Below is a table summarizing the general reaction conditions for the formation of these derivatives from a secondary amine.

DerivativeReagentGeneral Reaction ConditionsTypical Yield (%)
AmideAcyl ChlorideBase (e.g., triethylamine), aprotic solvent (e.g., CH₂Cl₂)80-95
UreaIsocyanateAprotic solvent (e.g., THF, CH₂Cl₂)90-100
CarbamateChloroformate (e.g., Benzyl chloroformate)Base (e.g., NaHCO₃, aq. solution), organic solvent (e.g., CH₂Cl₂)85-95

Note: The yields are representative for general reactions of secondary amines and may vary for the specific substrate 1-(4-Methoxyphenyl)propylamine.

Reaction Kinetics and Thermodynamic Studies of Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of a chemical compound and the feasibility of its transformations. For the 1-(4-methoxyphenyl)propylamine scaffold, such studies would elucidate the influence of its structural features on reaction rates and equilibria.

Reaction Kinetics:

Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., concentration of reactants, temperature) to determine the rate law and the rate constants. For instance, in the case of amide formation, kinetic studies could compare the reaction rates with different acylating agents or under different catalytic conditions. A kinetic study on the Michael-type addition of secondary amines to an activated alkyne showed that the reaction proceeds via a stepwise mechanism, with the rate being influenced by the solvent. researchgate.net While not directly on the target compound, this provides a framework for how such studies could be approached.

Thermodynamic Studies:

Thermodynamic studies would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reactions. These parameters indicate the spontaneity and the energy changes associated with the transformation. For example, the thermodynamics of amide bond formation are generally favorable, but the reaction is often kinetically slow, necessitating the use of activated carboxylic acid derivatives or coupling agents.

Currently, specific kinetic and thermodynamic data for the reactions of 1-(4-Methoxyphenyl)propylamine are not found in the reviewed scientific literature. The table below presents hypothetical areas of investigation for kinetic and thermodynamic studies on this scaffold.

Reaction TypeKinetic Parameter of InterestThermodynamic Parameter of InterestPotential Influencing Factors
DemethylationRate constant (k)ΔG°, ΔH°, ΔS°Reagent concentration, temperature, solvent
NitrationRate of substitutionN/A (typically irreversible)Acid concentration, temperature
Amide FormationSecond-order rate constant (k₂)Equilibrium constant (Keq)Nature of acylating agent, catalyst, solvent
Urea FormationRate of additionN/A (typically irreversible)Nature of isocyanate, solvent

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of 1-(4-Methoxyphenyl)propylamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon-¹³C signals and to probe spatial relationships between atoms.

In the ¹H NMR spectrum of 1-(4-Methoxyphenyl)propylamine, distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the propyl groups, and the chiral center proton are expected. The aromatic protons typically appear as a set of doublets in the range of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The singlet for the methoxy group protons (O-CH₃) would likely be observed around δ 3.8 ppm. The aliphatic protons of the two propyl groups and the ethyl substituent on the chiral carbon would exhibit complex splitting patterns due to spin-spin coupling.

To decipher these complex spectra, 2D NMR techniques are crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, it would show correlations between the benzylic proton and the adjacent methylene (B1212753) protons of the ethyl group, as well as couplings within the N-propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity across the molecule, for example, by showing a correlation between the benzylic proton and the carbon atoms of the aromatic ring or the N-propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformational preferences of the molecule. It detects through-space interactions between protons that are in close proximity. For the chiral center of 1-(4-Methoxyphenyl)propylamine, NOESY can help establish the relative orientation of the substituents.

Proton Environment Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (C₆H₄)6.8 - 7.3Doublets
Methoxy (OCH₃)~3.8Singlet
Benzylic (CH-N)VariableMultiplet
N-Propyl (CH₂CH₂CH₃)VariableMultiplets
Propyl-substituent (CH₂CH₃)VariableMultiplets
Carbon Environment Expected ¹³C Chemical Shift (δ, ppm)
Aromatic (C₆H₄)110 - 160
Methoxy (OCH₃)~55
Benzylic (CH-N)50 - 70
N-Propyl (CH₂CH₂CH₃)10 - 50
Propyl-substituent (CH₂CH₃)10 - 30

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Isomeric Distinctions

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 1-(4-Methoxyphenyl)propylamine (C₁₃H₂₁NO).

Electron ionization (EI) mass spectrometry of amines typically leads to characteristic fragmentation pathways. For 1-(4-Methoxyphenyl)propylamine, the most prominent fragmentation is expected to be α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info This results in the formation of a resonance-stabilized iminium cation.

Two primary α-cleavage pathways are possible:

Cleavage of the bond between the benzylic carbon and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of an iminium ion.

Cleavage of the bond between the nitrogen and a carbon of the N-propyl group, resulting in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a different iminium ion.

The relative abundance of the resulting fragment ions can help distinguish between isomeric amines. The most stable carbocation or radical will preferentially be formed. vaia.com The fragmentation pattern will also likely show a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) or a related methoxy-substituted variant, arising from cleavage of the bond between the benzylic carbon and the nitrogen atom.

Fragment Ion Proposed Structure Expected m/z
Molecular Ion[C₁₃H₂₁NO]⁺207
α-cleavage product 1[C₁₁H₁₆N]⁺162
α-cleavage product 2[C₁₀H₁₄NO]⁺164
Benzylic cleavage[C₈H₉O]⁺121

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds like 1-(4-Methoxyphenyl)propylamine.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum of an enantiomerically enriched sample of 1-(4-Methoxyphenyl)propylamine to theoretically predicted spectra or to the spectra of structurally related compounds with known absolute configurations, the absolute stereochemistry (R or S) can be assigned. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov

For 1-(4-Methoxyphenyl)propylamine, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ for the secondary amine. The position and shape of this band can be indicative of hydrogen bonding.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N stretch: This vibration is expected in the 1000-1250 cm⁻¹ range.

C-O stretch: The ether linkage of the methoxy group will give rise to a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-N Stretch1000 - 1250IR
Asymmetric C-O-C Stretch~1250IR
Symmetric C-O-C Stretch~1040IR

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published studies detailing the use of Density Functional Theory for the geometry optimization and energy calculations of 1-(4-Methoxyphenyl)propylamine were found. Such studies would typically involve selecting a suitable functional and basis set to determine the molecule's most stable three-dimensional structure and its electronic energy.

There is no available research on transition state modeling for 1-(4-Methoxyphenyl)propylamine to elucidate potential reaction mechanisms. This type of analysis is crucial for understanding how the molecule might be synthesized or how it participates in chemical reactions.

Conformational Analysis of the Chiral Center and Alkyl Chains

A search for molecular dynamics simulations of 1-(4-Methoxyphenyl)propylamine yielded no results. These simulations would provide insight into the dynamic movements of the molecule over time, including the flexibility of its alkyl chains and the conformational preferences around its chiral center.

Prediction of Spectroscopic Parameters

No computational predictions of Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectra for 1-(4-Methoxyphenyl)propylamine have been published. These computational methods are instrumental in validating the experimentally determined structure of a molecule.

Rational Design of Catalysts and Ligands for Asymmetric Synthesis

The synthesis of a specific enantiomer of a chiral amine like 1-(4-Methoxyphenyl)propylamine necessitates a catalyst that can effectively differentiate between the two possible transition states leading to the (R) and (S) products. The rational design of such catalysts is a key objective in asymmetric synthesis. nih.gov Computational approaches play a crucial role in this process by providing a detailed understanding of the reaction mechanisms and the factors that govern enantioselectivity. chiralpedia.com These methods can be broadly categorized into mechanism-based approaches, such as quantum mechanics (QM) and molecular mechanics (MM), and data-driven approaches that utilize machine learning. chemrxiv.org

For the asymmetric synthesis of chiral amines, transition metal complexes featuring chiral ligands are often employed. nih.govnih.gov The rational design of these ligands is critical for achieving high efficiency and enantioselectivity. nih.gov Computational screening can accelerate the discovery of novel catalyst structures. acs.org For instance, in the asymmetric hydrogenation of olefins, rationally designed N,P-ligands for iridium catalysts have demonstrated high efficiency and broad substrate tolerance. nih.gov Similarly, the development of chiral P,N,N-ligands for manganese-catalyzed asymmetric hydroamination highlights the power of ligand design in creating effective catalysts for the synthesis of chiral amino alcohols. acs.org

Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, which in this context is the catalyst and substrate, respectively. nih.gov In the rational design of catalysts for the asymmetric synthesis of 1-(4-Methoxyphenyl)propylamine, docking studies can be employed to screen a virtual library of chiral ligands. This process involves predicting the binding mode and affinity of the substrate to the active site of the catalyst. nih.govresearchgate.net

The goal of these docking studies is to identify catalyst-substrate complexes that are likely to lead to the desired stereochemical outcome. mdpi.com By analyzing the interactions, such as hydrogen bonds and van der Waals forces, between the catalyst and the substrate, researchers can gain insights into the factors that stabilize the transition state for the formation of one enantiomer over the other. nih.gov For example, a docking study might reveal that a particular chiral ligand creates a binding pocket that preferentially accommodates the substrate in an orientation that leads to the formation of the (S)-enantiomer.

Below is an illustrative data table showcasing the type of results that might be obtained from a docking study of various chiral ligands with a hypothetical transition state model for the synthesis of 1-(4-Methoxyphenyl)propylamine.

LigandCatalyst TypeDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Major Enantiomer
Ligand ARh-phosphine-8.5Tyr12, Ser101, Arg203S
Ligand BIr-N,P-7.9Phe45, Leu88, Asn150R
Ligand CRu-diamine-9.2Asp110, Trp132, His250S
Ligand DOrganocatalyst-6.8Val23, Ile56, Gln99R

Molecular Mechanics Simulations

Following initial screening with docking studies, molecular mechanics (MM) simulations can provide a more dynamic and detailed picture of the catalyst-substrate interactions. youtube.com MM methods use classical physics to model the energy of a molecule as a function of its conformation, considering factors like bond stretching, angle bending, and torsional angles. youtube.com

Molecular dynamics (MD) simulations, a type of MM simulation, can be used to study the stability of the docked catalyst-substrate complexes over time and at relevant temperatures. nih.govnih.gov These simulations can reveal the flexibility of the ligand and substrate within the active site and can help to identify the most stable binding conformations. By calculating the potential energy of the system, researchers can estimate the relative energies of the transition states leading to the different enantiomers, providing a more accurate prediction of enantioselectivity. mdpi.com

For instance, in the cobalt-catalyzed asymmetric hydrogenation of enamides, computational studies have been used to investigate different mechanistic possibilities and the role of the solvent, providing insights that are crucial for catalyst optimization. acs.org Similarly, for the synthesis of 1-(4-Methoxyphenyl)propylamine, MD simulations could be used to explore how different solvents might influence the catalyst's conformation and, consequently, its stereoselectivity.

The combination of docking studies and molecular mechanics simulations provides a powerful workflow for the rational design of catalysts. chiralpedia.comacs.org This in silico approach allows for the rapid evaluation of a wide range of potential catalysts, ultimately guiding experimental efforts toward the most promising candidates for the efficient and stereoselective synthesis of 1-(4-Methoxyphenyl)propylamine.

Analytical Method Development for High Purity Synthesis and Process Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. In the context of 1-(4-Methoxyphenyl)propylamine synthesis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds like 1-(4-Methoxyphenyl)propylamine. The presence of a chiral center in the molecule necessitates the use of chiral stationary phases (CSPs) to separate the enantiomers. The accurate quantification of the enantiomeric excess is critical, as different enantiomers can exhibit distinct biological activities.

The selection of the appropriate chiral stationary phase is a crucial step in method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

A typical HPLC method for the chiral separation of 1-(4-Methoxyphenyl)propylamine would involve a normal-phase or reversed-phase elution mode. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers with good resolution and peak shape.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

ParameterValue
Column Chiral Polysaccharide-Based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the synthesis of 1-(4-Methoxyphenyl)propylamine, GC can be employed to monitor the presence of volatile starting materials, intermediates, and byproducts. When coupled with a mass spectrometer (GC-MS), it provides structural information, enabling the identification of unknown impurities.

For the analysis of the final product, derivatization may be necessary to increase its volatility and improve its chromatographic behavior. Acylation with reagents such as trifluoroacetic anhydride (B1165640) is a common derivatization strategy for amines. The resulting trifluoroacetyl derivative is more volatile and less polar, leading to improved peak shape and sensitivity.

Table 2: Example GC-MS Parameters for Impurity Profiling

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Advanced Titrimetric Methods for Amine Quantification

Titrimetry remains a highly accurate and precise method for the quantification of amine content. For a secondary amine like 1-(4-Methoxyphenyl)propylamine, a non-aqueous acid-base titration is typically employed. The amine is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid.

The endpoint of the titration can be determined potentiometrically using a pH electrode or with a visual indicator. Potentiometric titration is generally preferred as it provides more objective and accurate results. The potential is measured as a function of the titrant volume, and the endpoint is identified from the inflection point of the resulting titration curve.

Development of In-Situ Monitoring Techniques for Reaction Optimization

The ability to monitor chemical reactions in real-time provides significant advantages for process optimization, leading to improved yield, purity, and safety. In-situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions. An ATR probe is inserted directly into the reaction vessel, and the infrared spectrum of the reaction mixture is continuously recorded. This allows for the tracking of the concentrations of reactants, intermediates, and products over time.

In the synthesis of 1-(4-Methoxyphenyl)propylamine, which could be formed through reductive amination of 4-methoxypropiophenone with propylamine (B44156), ATR-IR can be used to monitor the disappearance of the ketone carbonyl stretch and the appearance of the C-N bond of the amine product.

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers a high level of structural detail for real-time reaction monitoring. By flowing the reaction mixture through an NMR flow cell, it is possible to acquire spectra at regular intervals. This provides quantitative information on the conversion of reactants and the formation of products and byproducts.

For the synthesis of 1-(4-Methoxyphenyl)propylamine, ¹H NMR could be used to track the signals of the starting materials and the appearance of new signals corresponding to the product. For example, the disappearance of the aldehyde proton of an intermediate imine and the appearance of the methine proton of the final amine product could be monitored.

Applications in Synthetic Methodology and Materials Science Excluding Prohibited Elements

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. google.comresearchgate.net The stereochemistry of a molecule is often critical to its biological activity, making the availability of chiral synthons highly valuable. google.com While direct examples of the use of 1-(4-Methoxyphenyl)propylamine as a chiral building block are not extensively documented in publicly available literature, the application of structurally similar compounds provides a strong indication of its potential in this area.

The structural similarity of 1-(4-Methoxyphenyl)propylamine to these established chiral building blocks suggests its potential for analogous applications. The presence of a stereocenter at the carbon adjacent to the phenyl ring, combined with the methoxy (B1213986) and propyl substituents, offers a unique combination of steric and electronic properties that could be exploited in asymmetric synthesis.

Table 1: Synthesis of (R,R)-Formoterol using a Chiral Amine Intermediate

StepReactantsCatalystProductKey Transformation
1p-Methoxyphenylacetone, (R)-α-MethylphenethylaminePt/C(R,R)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)-2-propylamineReductive amination with a chiral auxiliary
2(R,R)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)-2-propylaminePd/C(R)-1-(4-Methoxyphenyl)-2-propylamineDeprotection
3(R)-1-(4-Methoxyphenyl)-2-propylamine, BenzaldehydePt/C(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamineReductive amination
4(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, (R)-1-(4-(benzyloxy)-3-formylaminophenyl)-2-bromoethanol-Protected (R,R)-FormoterolCoupling
5Protected (R,R)-Formoterol-(R,R)-FormoterolDeprotection

Integration into Polymer Architectures for Advanced Materials (e.g., functional polymers)

The incorporation of specific functional groups into polymer backbones can lead to materials with tailored properties for a wide range of applications. Amine-functional polymers, for instance, are utilized in areas such as gene delivery, CO2 capture, and as cross-linking agents. google.com

While there is no direct evidence in the reviewed scientific literature for the integration of 1-(4-Methoxyphenyl)propylamine into polymer architectures, its chemical structure suggests potential pathways for such applications. The secondary amine group provides a reactive site for polymerization reactions. For example, it could potentially react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.

The chiral nature of the monomer could also be exploited to create chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules. The methoxyphenyl group could further contribute to the polymer's properties, for instance, by influencing its solubility, thermal stability, or optical characteristics.

Although this remains a speculative area of application, the fundamental reactivity of the amine group in 1-(4-Methoxyphenyl)propylamine makes it a candidate for exploration in the synthesis of novel functional polymers.

Use as Ligands or Organocatalysts in Asymmetric Transformations

Chiral amines are a cornerstone of asymmetric catalysis, serving as both ligands for metal catalysts and as organocatalysts themselves. Their ability to create a chiral environment around a reactive center enables the stereoselective synthesis of a wide range of molecules.

There is a lack of specific studies detailing the use of 1-(4-Methoxyphenyl)propylamine as a ligand or organocatalyst in asymmetric transformations. However, its structural features make it a plausible candidate for such applications. The nitrogen atom can coordinate to metal centers, and the chiral center can induce asymmetry in the resulting catalytic complex.

As an organocatalyst, it could potentially be used in reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The secondary amine could form a transient iminium or enamine species with the substrate, leading to a stereoselective transformation.

The development of new chiral ligands and organocatalysts is an active area of research, and the exploration of readily accessible chiral amines like 1-(4-Methoxyphenyl)propylamine could lead to the discovery of novel and efficient catalytic systems.

Precursors for Specialized Reagents in Organic Synthesis

Chiral amines are often valuable precursors for the synthesis of more complex and specialized reagents. The transformation of the amine functionality into other functional groups, or its use as a directing group in subsequent reactions, are common strategies in organic synthesis.

Structurally related compounds to 1-(4-Methoxyphenyl)propylamine have been documented as key precursors in the synthesis of pharmaceuticals. For example, (S)-(-)-1-(4-methoxyphenyl)ethylamine is a versatile chiral compound used in the synthesis of drugs such as (-)-(R)-Sitagliptin and Elarofiban. google.com The synthesis of various analogues of the antidepressant citalopram (B1669093) also utilizes related building blocks. nih.gov

These examples demonstrate the value of the 1-(4-methoxyphenyl)ethylamine scaffold as a starting point for the synthesis of a diverse range of biologically active molecules. By analogy, 1-(4-Methoxyphenyl)propylamine could serve as a precursor for a variety of specialized reagents. The propyl group on the nitrogen and the propyl group on the chiral carbon offer additional points for modification, potentially leading to the synthesis of novel compounds with unique properties.

Table 2: Examples of Related Chiral Amines as Precursors

Precursor CompoundApplication
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamineSynthesis of (R,R)-formoterol google.com
(S)-(-)-1-(4-methoxyphenyl)ethylamineSynthesis of (-)-(R)-Sitagliptin and Elarofiban google.com
3-phenyl-3-heteroarylpropylaminesBuilding blocks for histamine (B1213489) H2 receptor agonists nih.gov
1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) analoguesProbes for the serotonin (B10506) transporter nih.gov

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advances

A thorough review of scientific databases and chemical literature indicates that there are no specific research findings or dedicated methodological advances published for the synthesis or characterization of "1-(4-Methoxyphenyl)propylamine." The compound is not mentioned in major chemical catalogs or synthetic methodology papers under its systematic name or common synonyms.

However, insights can be gleaned from research on structurally similar compounds. The synthesis of secondary amines containing a 1-(4-methoxyphenyl)propyl moiety can be conceptualized through established organic chemistry reactions. For instance, the synthesis of related secondary amines, such as N-(4-Methoxybenzyl)-3-phenylpropylamine, has been achieved via methods like the alkylation of a primary amine with a suitable alkyl halide or through reductive amination. orgsyn.org Reductive amination, a common method for forming amines, would theoretically involve the reaction of 1-(4-methoxyphenyl)propan-1-one with propylamine (B44156) in the presence of a reducing agent. nist.gov

Furthermore, patents for related molecules, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, describe multi-step syntheses involving chiral auxiliaries and catalytic hydrogenation, highlighting advanced methods that could potentially be adapted for the stereoselective synthesis of "1-(4-Methoxyphenyl)propylamine". google.com These methodologies, while not directly applied to the target compound, represent the current state-of-the-art for synthesizing similar chemical structures.

Remaining Challenges and Open Questions in the Chemistry of 1-(4-Methoxyphenyl)propylamine

Given the absence of dedicated research, the chemistry of 1-(4-Methoxyphenyl)propylamine is replete with challenges and open questions.

Key unanswered questions include:

Optimal Synthetic Routes: While theoretical pathways can be proposed, the optimal conditions, catalysts, and potential yields for synthesizing this specific compound are unknown. Challenges such as competing side reactions, purification difficulties, and scalability have not been addressed.

Physicochemical Properties: Fundamental properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) have not been experimentally determined. While computational predictions for similar structures exist, empirical data is lacking. uni.luchemeo.com

Stereochemistry: The carbon atom attached to the methoxyphenyl group, the propyl group, and the amine is a chiral center. The synthesis and separation of its enantiomers, as well as the determination of their absolute configurations and specific optical rotations, remain uninvestigated.

Reactivity and Stability: The compound's reactivity profile, including its behavior under various reaction conditions (e.g., oxidation, reduction, acidic/basic environments), is unknown. Its stability under storage and in different solvents has not been documented.

Pharmacological and Toxicological Profile: There is no information regarding the biological activity of this compound. Its potential applications, as well as its safety and toxicity, are entirely unexplored. It is important to note that structurally related compounds can have diverse biological effects, and some are controlled substances. wikipedia.orgwww.gov.uk

Future Research Perspectives and Potential Impact on Sustainable Chemistry

Future research on 1-(4-Methoxyphenyl)propylamine would need to begin with foundational studies to address the aforementioned challenges.

Initial research should focus on:

Development of a reliable synthetic protocol: This would involve exploring different synthetic strategies, such as reductive amination or N-alkylation, and optimizing the reaction conditions for yield and purity.

Full characterization of the compound: This includes detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and determination of its key physical properties.

Chiral separation and analysis: If a racemic mixture is synthesized, the development of methods for chiral resolution (e.g., via diastereomeric salt formation or chiral chromatography) would be a crucial step for any future stereospecific studies.

From a sustainable chemistry perspective, future research could explore "green" synthetic routes. This might involve the use of heterogeneous catalysts that can be easily recovered and reused, employing safer and more environmentally benign solvents, and designing a synthesis with high atom economy. For example, catalytic hydrogenation using platinum or palladium on carbon is a common and often green method for reductive amination. google.comgoogle.com

The potential impact of this compound is purely speculative at this stage. Given its structure, it could be investigated as a building block in medicinal chemistry, as a ligand in catalysis, or for its properties in materials science. However, without any initial data, its contribution to sustainable chemistry or any other field remains a completely open question. The study of such uncharacterized molecules is essential for expanding the chemical space and potentially discovering new functionalities and applications.

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